molecular formula C11H12N2O2 B3046034 1-(2-methoxyethyl)-1H-benzimidazole-2-carbaldehyde CAS No. 118468-99-8

1-(2-methoxyethyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B3046034
CAS RN: 118468-99-8
M. Wt: 204.22 g/mol
InChI Key: DWFAULYVAZKKPX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and material science. This compound is also known as 2-(2-methoxyethyl)benzimidazole-1-carbaldehyde or MEBC, and it has a molecular formula of C11H12N2O2.

Scientific Research Applications

Photophysical Studies and Spectroscopy

The compound’s absorption and emission properties make it an excellent candidate for photophysical studies. Researchers explore its behavior in different solvents, pH conditions, and temperature ranges. Additionally, its UV-visible absorption and fluorescence spectra provide valuable information for spectroscopic analyses.

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The specific targets can vary depending on the specific structure and functional groups of the benzimidazole derivative.

Mode of Action

Benzimidazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The presence of the methoxyethyl group may influence the compound’s lipophilicity, potentially affecting its ability to cross cell membranes and interact with intracellular targets.

Biochemical Pathways

Benzimidazole derivatives have been reported to interfere with various biochemical pathways, depending on their specific targets . For instance, some benzimidazole derivatives inhibit enzymes involved in DNA replication, transcription, and translation, thereby affecting cellular proliferation and survival .

Result of Action

Based on the known activities of benzimidazole derivatives, potential effects could include inhibition of microbial growth, induction of cancer cell apoptosis, reduction of inflammatory responses, and modulation of blood pressure .

Action Environment

The action, efficacy, and stability of 1-(2-methoxyethyl)benzimidazole-2-carbaldehyde could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . For instance, changes in pH could affect the compound’s ionization state, potentially influencing its solubility, absorption, and interaction with targets. Temperature could affect the compound’s stability and the kinetics of its interactions with targets.

properties

IUPAC Name

1-(2-methoxyethyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-7-6-13-10-5-3-2-4-9(10)12-11(13)8-14/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFAULYVAZKKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80567803
Record name 1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-1H-benzimidazole-2-carbaldehyde

CAS RN

118468-99-8
Record name 1-(2-Methoxyethyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80567803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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